molecular formula C9H9Cl2N3 B3319186 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine CAS No. 108130-18-3

2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine

Cat. No.: B3319186
CAS No.: 108130-18-3
M. Wt: 230.09 g/mol
InChI Key: MVPYYEUXRDFJQJ-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their broad range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine typically involves the nucleophilic substitution of 5,6-dichloro-1H-benzo[d]imidazole with an appropriate amine. One common method involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine involves its interaction with cellular components. In cancer therapy, it acts by generating reactive oxygen species (ROS) under light irradiation, leading to oxidative stress and cell death. The compound targets cellular DNA and proteins, causing damage that ultimately results in apoptosis . Its strong affinity for serum albumin aids in its transport to target sites while preventing deactivation by glutathione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine is unique due to the presence of both chlorine substituents and the ethan-1-amine side chain, which contribute to its distinct chemical properties and biological activities. These structural features enhance its reactivity and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYYEUXRDFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine
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Reactant of Route 6
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine

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